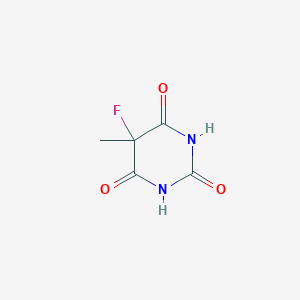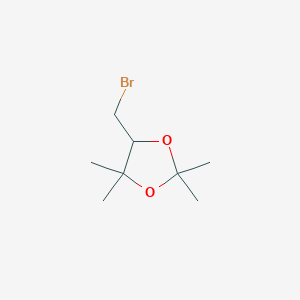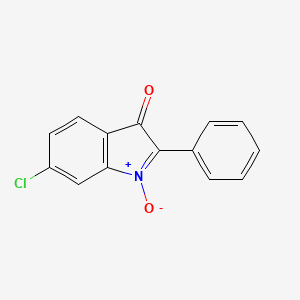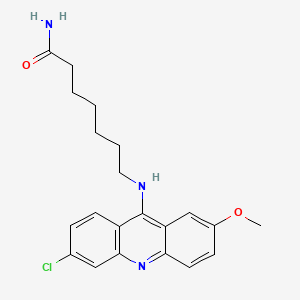
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Fluorinated pyrimidines are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the introduction of a fluorine atom and a methyl group into the pyrimidine ring. Common synthetic routes may include:
Halogenation: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation and reduction could lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing antiviral or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Generally, fluorinated pyrimidines can inhibit enzymes involved in DNA synthesis or repair, leading to potential anticancer or antiviral effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
5-Methylcytosine: A methylated pyrimidine involved in epigenetic regulation.
Uniqueness
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may offer distinct advantages in terms of stability, selectivity, and potency in various applications.
Properties
| 83049-84-7 | |
Molecular Formula |
C5H5FN2O3 |
Molecular Weight |
160.10 g/mol |
IUPAC Name |
5-fluoro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5FN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
InChI Key |
OLLCTEYXYBJDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/no-structure.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)


![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
